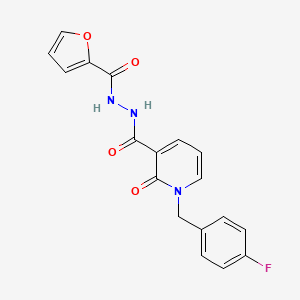
1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C18H14FN3O4 and its molecular weight is 355.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-fluorobenzyl)-N'-(furan-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the available data on its pharmacological properties, including its effects on cardiovascular health, antimicrobial activity, and potential mechanisms of action.
- Molecular Formula : C₁₈H₁₄FN₃O₄
- Molecular Weight : 355.3 g/mol
- CAS Number : 1105243-01-3
Cardiovascular Effects
Research has indicated that derivatives of dihydropyridine compounds, including this compound, exhibit significant hypotensive effects. A study involving similar dihydropyridine compounds demonstrated their ability to lower mean arterial blood pressure (MABP) in male rats. The synthesized compounds showed a dose-dependent response, with a notable increase in heart rate observed alongside the hypotensive effects .
| Compound | Dose (mg/kg) | MABP Reduction | Heart Rate Increase |
|---|---|---|---|
| 5a | 2 | Moderate | Significant |
| 5b | 4 | High | Significant |
| Nifedipine | 2 | Highest | Moderate |
The mechanisms underlying the biological activities of dihydropyridine derivatives often involve modulation of calcium channels and interaction with various receptors:
- Calcium Channel Blockade : These compounds act primarily as calcium antagonists, which is crucial for their hypotensive effects.
- Antioxidant Activity : Some studies suggest that related compounds may exhibit antioxidant properties, which could contribute to their protective effects on cardiovascular health.
- Cellular Signaling Pathways : Research indicates that these compounds may influence signaling pathways associated with apoptosis and inflammation, potentially enhancing their therapeutic profiles against various diseases .
Case Studies
A notable study focused on a series of synthesized dihydropyridine derivatives that included this compound. The results highlighted:
- Hypotensive Effects : Compounds significantly reduced MABP compared to control treatments.
- Increased Heart Rate : All tested compounds increased heart rate significantly compared to the vehicle control.
This study underscores the potential utility of these compounds in treating hypertension and related cardiovascular conditions .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(furan-2-carbonyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c19-13-7-5-12(6-8-13)11-22-9-1-3-14(18(22)25)16(23)20-21-17(24)15-4-2-10-26-15/h1-10H,11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMRNDILUIAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=CO2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














